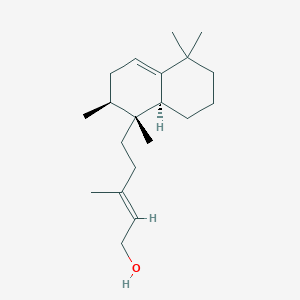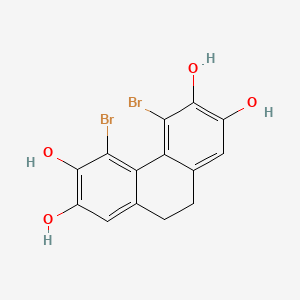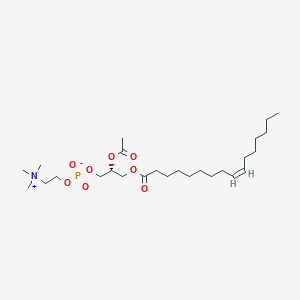
1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(9Z)-hexadecenoyl]-2-acetyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at positions 1 and 2 are specified as (9Z)-hexadecenoyl and acetyl respectively. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Biological Activities
Enzymatic Synthesis and Hypotensive Activity : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, synthesized from choline plasmalogens of beef heart, exhibits significant antihypertensive activity and is a potent platelet-activating factor. This compound is synthesized via an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction in rat spleen microsomes, showcasing its potential role in regulating blood pressure (Wykle et al., 1980).
Platelet-Activating Factor Synthesis : The synthesis of 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines has been achieved through chemical processes, highlighting their role as analogs of platelet-activating factors and contributing to our understanding of platelet function and aggregation (Kiu et al., 1987).
Hypotensive Properties and Blood Pressure Regulation : Chemically synthesized 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine demonstrates potent hypotensive activity in spontaneously hypertensive rats, suggesting its significant role in the regulation of blood pressure (Masugi et al., 1982).
Role in Platelet Activation and Catabolism : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, with platelet-activating and hypotensive properties, has an extremely labile acetate grouping. Its catabolism involves the hydrolysis of the acetate moiety, suggesting a significant role in the biological activity of this compound (Blank et al., 1981).
Physical and Chemical Properties
Critical Micellar Concentration Studies : Investigations into the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs and analogs provide insights into their physical chemical characteristics, crucial for understanding their diverse biological activities (Kramp et al., 1984).
Acetylcholine-Like Effects in Exocrine Glands : The compound exhibits acetylcholine-like effects in exocrine secretory glands, stimulating amylase release and affecting calcium and lipid metabolism. This suggests its potential as a biomimetic compound in physiological processes (Söling et al., 1984).
Eigenschaften
Produktname |
1-(9Z-hexadecenoyl)-2-acetyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C26H50NO8P |
Molekulargewicht |
535.7 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H50NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h11-12,25H,6-10,13-23H2,1-5H3/b12-11-/t25-/m1/s1 |
InChI-Schlüssel |
QALLXIUHRUVULB-OKFWSBNLSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



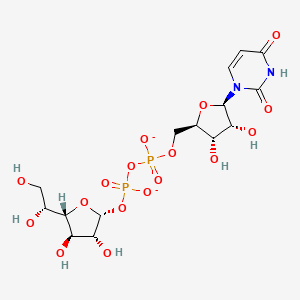
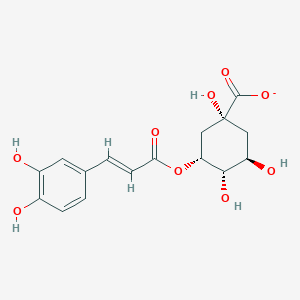
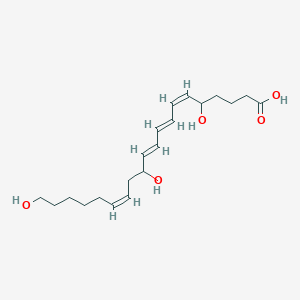
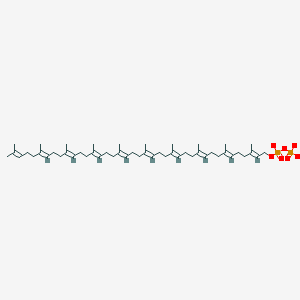



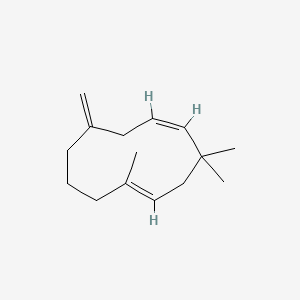
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1264661.png)
